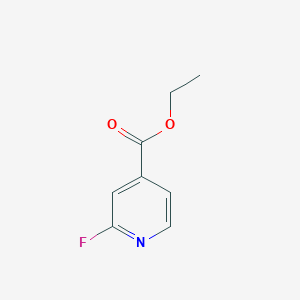

Ethyl 2-fluoroisonicotinate

説明

Ethyl 2-fluoroisonicotinate is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da . It is also known by other names such as Ethyl 2-fluoropyridine-4-carboxylate and Ethyl 2-fluoro-4-pyridinecarboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoroisonicotinate consists of 12 heavy atoms, 6 of which are aromatic . It has 3 freely rotating bonds . The molecule has a molar refractivity of 40.28 .Physical And Chemical Properties Analysis

Ethyl 2-fluoroisonicotinate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 244.3±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol . The flash point is 101.5±23.2 °C . The index of refraction is 1.489 .科学的研究の応用

Electrolytic Partial Fluorination

Ethyl 2-fluoroisonicotinate can be synthesized through electrolytic partial fluorination, demonstrating the compound's potential in organic synthesis and fluorine chemistry. This method allows for the efficient introduction of fluorine atoms into organic molecules, which is significant for developing pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to these compounds (Konno, Shimojo, & Fuchigami, 1998).

Diagnostic Imaging in Alzheimer's Disease

In the realm of biomedical imaging, derivatives of Ethyl 2-fluoroisonicotinate, such as [18F]FDDNP, have been utilized for positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application provides a non-invasive technique for diagnosing and monitoring the progression of Alzheimer's, assisting in the evaluation of therapeutic responses (Shoghi-Jadid et al., 2002).

Tissue Clearing for Microscopy

Ethyl cinnamate-based clearing methods, related to Ethyl 2-fluoroisonicotinate through their structural and functional properties, have been developed for clearing tissues to enable deep imaging with light microscopy. These methods allow for the visualization of complex 3D structures within biological tissues, significantly advancing research in developmental biology, neurobiology, and various other fields of life sciences (Masselink et al., 2018).

Anticancer Agent Development

Research on derivatives of Ethyl 2-fluoroisonicotinate has led to the synthesis of compounds with potential anticancer properties. For instance, new quinazolinone-based derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, showing promise as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, which play crucial roles in cancer progression (Riadi et al., 2021).

Photoredox Catalysis in Organic Synthesis

Ethyl 2-fluoroisonicotinate is relevant in the development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. Such systems are valuable for introducing fluoromethyl groups into organic molecules, enhancing their pharmacological properties. This research highlights the compound's utility in facilitating efficient and selective radical fluoromethylation reactions under mild conditions (Koike & Akita, 2016).

Safety and Hazards

Ethyl 2-fluoroisonicotinate is classified as a dangerous substance. It has a signal word of “Danger” and is classified as 6.1 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The hazard statements are H301, H311, and H331 .

特性

IUPAC Name |

ethyl 2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKPQNOTIZSSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoroisonicotinate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)

![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2858155.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)